molecular formula C15H14N4O2S B12522147 3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12522147
M. Wt: 314.4 g/mol
InChI Key: JFKRHNAGWYLKBW-UHFFFAOYSA-N
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Description

Key Milestones:

  • 1980s–1990s : Initial syntheses of triazolo-thiadiazoles via cyclocondensation reactions, revealing moderate antimicrobial and anti-inflammatory activities.
  • Early 2000s : Introduction of aryl and heteroaryl substituents to enhance bioactivity. For example, 3-(2-methoxyphenyl)-6-(furan-2-yl) derivatives demonstrated improved anti-inflammatory profiles compared to ibuprofen.
  • 2010s–Present : Methodological advances in oxidative cyclization, such as using chloramine-T trihydrate to synthesize 3,6-disubstituted derivatives under ambient conditions. These innovations enabled rapid access to analogs like the 4-ethoxyphenyl-furan derivative, which combines electron-donating (ethoxy) and π-conjugated (furan) groups for optimized interactions with biological targets.

The ethoxyphenyl group, in particular, has been leveraged to modulate solubility and metabolic stability, while furan substitutions are hypothesized to mimic natural heterocycles in receptor binding. Contemporary research emphasizes structure-activity relationship (SAR) studies to refine anticancer and antimicrobial potencies, positioning triazolo-thiadiazoles as versatile candidates for drug discovery.

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H14N4O2S/c1-2-20-11-7-5-10(6-8-11)13-16-17-15-19(13)18-14(22-15)12-4-3-9-21-12/h3-9,14,18H,2H2,1H3

InChI Key

JFKRHNAGWYLKBW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

The synthesis of triazolo-thiadiazoles typically involves cyclization reactions between nucleophilic intermediates and electrophilic reagents. Below are key strategies applicable to the target compound:

Cyclocondensation of 4-Amino-3-Mercaptotriazoles with Bielectrophiles

This method leverages the reactivity of 4-amino-3-mercaptotriazoles with α-halo carbonyl compounds or aryl halides to form the fused thiadiazole ring.

General Reaction Pathway :

  • Formation of Intermediate : Reaction of a 4-amino-3-mercaptotriazole derivative with a benzaldehyde derivative (e.g., 4-ethoxybenzaldehyde) in acetic acid to form a Schiff base.
  • Cyclization : Treatment of the Schiff base with α-haloacetates (e.g., ethyl chloroacetate) under basic conditions (e.g., NaH) to yield the triazolo-thiadiazole core.
Example Protocol (Adapted from):
Step Reagents/Conditions Purpose
1 4-Amino-3-mercaptotriazole + 4-Ethoxybenzaldehyde, AcOH Form Schiff base
2 Ethyl chloroacetate, NaH, DMF Cyclize to triazolo-thiadiazole core

Key Considerations :

  • Solvent : DMF or acetic acid enhances solubility of intermediates.
  • Base : Sodium hydride (NaH) deprotonates the mercapto group, facilitating nucleophilic attack.

Nucleophilic Substitution with Furan-2-yl Halides

Introduction of the furan-2-yl group often occurs via nucleophilic aromatic substitution (SNAr) or coupling reactions.

General Reaction Pathway :

  • Core Formation : Synthesis of the triazolo-thiadiazole scaffold (e.g., 3-phenyl derivatives).
  • Functionalization : Reaction with 2-bromofuran or similar electrophiles in the presence of a base (e.g., K₂CO₃) to substitute a halogen or thiol group.
Example Protocol (Adapted from):
Step Reagents/Conditions Purpose
1 3-Phenyl-triazolo[3,4-b]thiadiazole-6-thiol Prepare core
2 2-Bromofuran, K₂CO₃, DMF Substitute thiol with furan-2-yl group

Key Considerations :

  • Catalyst : K₂CO₃ or similar bases facilitate deprotonation and nucleophilic displacement.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states.

Use of Phosphorous Oxychloride (POCl₃) for Cyclization

POCl₃ is a common reagent for activating carbonyl groups in thiadiazole synthesis.

General Reaction Pathway :

  • Formation of Thiol Intermediate : Reaction of benzoic acid hydrazide with thiocarbohydrazide to form 4-amino-1,2,4-triazole-3-thiol.
  • Cyclization : Refluxing with POCl₃ and aryloxy acids to yield the triazolo-thiadiazole core.
Example Protocol (Adapted from):
Step Reagents/Conditions Purpose
1 4-Ethoxybenzoic acid hydrazide + Thiocarbohydrazide Form thiol intermediate
2 POCl₃, Reflux Cyclize to triazolo-thiadiazole

Key Considerations :

  • Reagent Role : POCl₃ converts carbonyl groups into reactive chlorides, enabling cyclization.
  • Yield : Reported yields for similar reactions range from 42–84%.

Comparative Analysis of Methods

The choice of method depends on substrate availability, desired substituents, and reaction efficiency. Table 1 summarizes key approaches:

Method Advantages Limitations Yield Range
Cyclocondensation with α-Halo Compounds High diversity in substituents Sensitive to steric hindrance 42–62%
SNAr with Furan-2-yl Halides Direct introduction of furan group Requires activated halides 72–84%
POCl₃-Mediated Cyclization Scalable for core synthesis Harsh conditions 42–84%

Optimization and Challenges

Solvent and Temperature Effects

  • Microwave Irradiation : Reduces reaction times and improves yields (e.g., furfurylidenes synthesized in 82% yield under microwave conditions).
  • Acid Catalysis : Acetic acid or HCl enhances cyclization efficiency by protonating intermediates.

Steric and Electronic Factors

  • Substituent Positioning : Bulky groups (e.g., 4-ethoxyphenyl) may hinder cyclization, necessitating longer reaction times or higher temperatures.
  • Furan Reactivity : Electron-rich furan rings may undergo undesired side reactions (e.g., oxidation), requiring inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the triazolothiadiazole ring can yield dihydro derivatives with altered biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazolothiadiazole derivatives.

    Substitution: Various substituted ethoxyphenyl derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Several studies have highlighted the potential of thiadiazole derivatives in anticancer therapy. Compounds similar to 3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown promising results against various cancer cell lines. For instance, derivatives have been tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines with significant cytotoxic effects observed compared to standard drugs like cisplatin .
  • Antimicrobial Properties
    • The compound's structural features suggest potential antimicrobial activity. Thiadiazoles are well-documented for their effectiveness against bacterial and fungal infections. Research indicates that compounds in this class can inhibit the growth of pathogens by disrupting cellular processes .
  • Anti-inflammatory Effects
    • Thiadiazole derivatives have been recognized for their anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways . This makes them candidates for treating conditions like arthritis or other inflammatory diseases.
  • Neuroprotective Effects
    • Some studies suggest that thiadiazoles can exhibit neuroprotective effects potentially beneficial in neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase has been noted as a mechanism through which these compounds may exert their effects .
  • Antidiabetic Activity
    • Emerging research has indicated that certain thiadiazoles may possess antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels . This application is particularly relevant given the global rise in diabetes prevalence.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The mechanisms by which these compounds exert their biological effects often involve interactions at the molecular level with specific biological targets such as enzymes or receptors.

Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of tubulin polymerization
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveAcetylcholinesterase inhibition
AntidiabeticImproved insulin sensitivity

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact molecular pathways involved depend on the specific biological context and the target of the compound.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the triazolothiadiazole scaffold significantly impact melting points, yields, and spectral characteristics. Below is a comparative table:

Compound Substituents (Position 3/6) Yield (%) Melting Point (°C) Key Spectral Features (IR/NMR) Reference ID
Target Compound 4-Ethoxyphenyl / Furan-2-yl (dihydro) - - NH/SH absence (cyclization confirmed)
17c () 3,4,5-Trimethoxyphenyl / Furan-2-yl (dihydro) - - IR: C-O-C (methoxy), furan C-H stretch
20a () 3,4-Dimethoxyphenyl / N-Methyl-pyrrole 57 184 IR: NH (3260 cm⁻¹), SH (2550 cm⁻¹)
5a () 2-Methylphenyl / Adamantyl 68 198–200 $^1$H NMR: Adamantyl H (1.7–2.1 ppm)
3b () 5'-Fluoro-2'-methoxybiphenyl / Substituted 82* - MS: m/z 412 [M+H]⁺

*Microwave-assisted synthesis yield.

Key Observations :

  • Methoxy vs. Ethoxy Groups : Methoxy-substituted derivatives (e.g., 20a, 17c) exhibit higher melting points (162–200°C) compared to ethoxy analogs, likely due to enhanced crystallinity from methoxy’s symmetry .
  • Synthetic Yields : Microwave methods () achieve higher yields (82%) than conventional routes (52–68%), suggesting efficiency improvements for the target compound’s synthesis .

Pharmacological Activities

Triazolothiadiazoles exhibit diverse bioactivities, modulated by substituents:

Compound Activity Mechanism/IC₅₀ Reference ID
p38 MAPK Inhibitor () Anti-inflammatory Inhibits TNF-α/IL-1β via p38 inhibition
5a–5e () COX-1/2 Inhibition Selective COX-2 inhibition (IC₅₀: 0.8–3.2 µM)
3b, 3g () Anticancer 70–85% growth inhibition (MCF-7 cells)
5a–j () Antimicrobial MIC: 12.5 µg/mL (vs. S. aureus)

Comparison with Target Compound :

  • Anti-inflammatory Potential: The ethoxyphenyl group in the target compound may enhance hydrophobic interactions with p38 MAPK, similar to the chlorophenyl analog in .
  • Antimicrobial Activity : Furan-containing analogs (e.g., 17c) show moderate activity, but halogenated derivatives () are more potent due to electron-withdrawing effects .
  • COX-2 Selectivity : Bulky substituents like adamantyl () improve COX-2 selectivity, whereas the target compound’s ethoxy group may favor COX-1 interaction .

Molecular Interactions and Solid-State Behavior

Noncovalent interactions dictate crystal packing and stability:

  • Adamantyl vs. Phenyl : Adamantyl derivatives () exhibit stronger van der Waals interactions, leading to dense crystal packing, while phenyl analogs show π-stacking .
  • Furan Contribution : The furan ring in the target compound participates in C–H···O and π-π interactions, as seen in ’s benzodioxin-furan derivative .

Biological Activity

The compound 3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H14N4O2S
  • Molecular Weight : 302.36 g/mol

The presence of both triazole and thiadiazole rings contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Compound MIC (μg/mL) Target Bacteria
This compound8 - 16Staphylococcus aureus, Escherichia coli
Similar Triazoles0.125 - 8Pseudomonas aeruginosa, Klebsiella pneumoniae

These findings suggest that the compound may possess broad-spectrum antibacterial activity comparable to established antibiotics .

Anticancer Activity

The anticancer potential of triazolo-thiadiazoles has been extensively studied. A notable case involves a derivative exhibiting an IC50 value of 22.1 μM against MCF7 breast cancer cells. This suggests that modifications in the substituents on the triazole ring can significantly enhance anticancer activity .

Anti-inflammatory and Analgesic Properties

Compounds in this class have also demonstrated anti-inflammatory effects. In vitro studies showed that certain derivatives inhibited pro-inflammatory cytokines effectively. The mechanism often involves the inhibition of key enzymes like COX and LOX .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-thiadiazoles. Key factors influencing activity include:

  • Substituent Position : The position of ethoxy and furan groups on the phenyl ring significantly affects potency.
  • Ring Modifications : Alterations in the thiadiazole or triazole rings can lead to enhanced interactions with biological targets.

Study 1: Antibacterial Efficacy

A comparative study evaluated various triazolo-thiadiazole derivatives against drug-resistant strains. The compound demonstrated superior activity against E. coli and S. aureus, highlighting its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Mechanism

In vivo studies using murine models revealed that the compound not only inhibited tumor growth but also induced apoptosis in cancer cells through the activation of caspase pathways. This underscores its potential as an anticancer agent .

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